molecular formula C14H14FN3O B7559427 N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide

Cat. No. B7559427
M. Wt: 259.28 g/mol
InChI Key: GSCQLIZYSXYSRI-UHFFFAOYSA-N
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Description

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as FPA, is a novel small molecule inhibitor that has shown promising results in scientific research applications. FPA is a potent and selective inhibitor of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division and is overexpressed in many types of cancer.

Mechanism of Action

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is associated with poor prognosis. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide binds to the ATP-binding pocket of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PLK1 activity. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to downregulate the expression of genes involved in cell cycle progression and DNA repair. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide is its potent and selective inhibition of PLK1, which makes it a promising therapeutic agent for cancer treatment. However, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide research, including the development of more potent and selective PLK1 inhibitors, the identification of biomarkers for patient selection, and the evaluation of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide in combination with other cancer therapies. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide could be used as a tool compound to study the role of PLK1 in cancer and other diseases.

Synthesis Methods

The synthesis of N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with 4-pyridinemethanol to form 2-fluoro-5-(pyridin-4-ylmethoxy)benzoic acid, which is then converted to N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide using a coupling agent. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and cisplatin, in vitro and in vivo. N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to inhibit tumor growth and metastasis in mouse models of breast cancer and lung cancer.

properties

IUPAC Name

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10(19)18-14-8-12(2-3-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCQLIZYSXYSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide

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